B1194439 WX-554

WX-554

Número de catálogo: B1194439
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

WX-554 is an orally available small molecule mitogen-activated protein kinase kinase (MAP2K, MAPK/ERK kinase, or MEK) inhibitor, with potential antineoplastic activity. MEK inhibitor this compound selectively binds to and inhibits the activity of MEK, thereby preventing the activation of MEK-dependent effector proteins including some transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK, a dual-specificity threonine/tyrosine kinase that plays a key role in the activation of the RAS/RAF/MEK/ERK signaling pathway, is frequently upregulated in a variety of tumor cell types.

Q & A

Basic Research Questions

Q. What experimental models are recommended for assessing WX-554’s efficacy in preclinical studies?

this compound’s antitumor activity has been extensively evaluated in colorectal cancer xenograft models, such as HCT116 (KRAS mutant) and HT29 (BRAF mutant) cell lines. These models are chosen due to their sensitivity to MEK inhibition, as this compound demonstrates dose-dependent tumor growth delay in vivo, with IC50 values of 4.7 nM (MEK1) and 11 nM (MEK2) . Researchers should prioritize these models to align with established pharmacokinetic (PK) and pharmacodynamic (PD) benchmarks.

Q. How is the inhibitory concentration (GI50) of this compound determined in vitro?

GI50 values are calculated using dose-response assays over 72 hours, where cell viability is measured at varying concentrations (e.g., 0.25x to 4x GI50). For this compound, the GI50 in HCT116 and HT29 cells is 18 ng/mL and 2 ng/mL, respectively. Researchers should use standardized growth inhibition protocols and validate results with ERK1/2 phosphorylation assays to confirm MEK pathway suppression .

Q. What methodologies ensure reproducibility in this compound studies?

Detailed experimental protocols, including dosing schedules (e.g., oral administration at 1–5 mg/kg), PK sampling time points (6 h and 24 h), and tumor homogenization procedures, must be documented. Replicability requires adherence to in vivo PK parameters, such as tumor-to-plasma concentration ratios, and cross-validation using orthogonal assays like Western blotting for pERK .

Advanced Research Questions

Q. How can researchers evaluate synergistic effects when combining this compound with PI3K inhibitors like WX-037?

Synergy is quantified using median effect analysis (e.g., CalcuSyn software), which calculates combination indices (CI). For this compound and WX-037, CI < 1 indicates strong synergy in colorectal models. Researchers should test equipotent concentration ratios (e.g., 1:1 GI50) and validate findings with in vivo xenograft studies, noting that synergistic efficacy may occur even when tumor drug levels fall below single-agent GI50 thresholds .

Q. What methodologies address pharmacokinetic variability in this compound combination therapies?

Time-dependent PK interactions, such as delayed tumor uptake of this compound when co-administered with high-dose WX-037 (100 mg/kg), require multi-timepoint sampling (e.g., 6 h and 24 h). Researchers should employ compartmental PK modeling to analyze dose-dependent changes in plasma and tumor drug levels, particularly in BRAF vs. RAS mutant models .

Q. How can contradictions between in vitro and in vivo this compound efficacy data be resolved?

Discrepancies arise when in vivo plasma concentrations fall below in vitro GI50 values (e.g., 1 mg/kg this compound yields plasma levels of ~15 ng/mL at 24 h, below HCT116 GI50). Researchers should integrate tumor tissue concentration data (often exceeding plasma levels) and consider combination therapy effects, where sub-GI50 doses may still achieve efficacy due to synergistic mechanisms .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

Non-linear regression models (e.g., sigmoidal dose-response curves) should be applied to in vitro data, while mixed-effects models account for inter-animal variability in xenograft studies. Reporting 95% confidence intervals for GI50 and synergy indices (e.g., CI values) enhances rigor .

Q. Methodological Considerations

  • Data Interpretation : When this compound fails to suppress tumor growth in vivo despite potent in vitro activity, evaluate drug penetration (tumor/plasma ratios) and compensatory pathway activation (e.g., PI3K/AKT). Use RNA sequencing to identify resistance mechanisms .
  • Ethical Reporting : Disclose all PK/PD variability and negative results, such as terminated clinical trials (NCT01581060), to avoid publication bias. Follow ARRIVE guidelines for preclinical studies .
  • Theoretical Frameworks : Anchor studies in the RAS/RAF/MEK/ERK pathway theory, linking this compound’s mechanism to downstream apoptosis and proliferation markers. Contrast with PI3K pathway crosstalk in combination therapy models .

Propiedades

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

WX554;  WX-554;  WX 554.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.